molecular formula C24H14 B1623591 Dibenzo[j,l]fluoranthene CAS No. 203-18-9

Dibenzo[j,l]fluoranthene

Cat. No. B1623591
CAS RN: 203-18-9
M. Wt: 302.4 g/mol
InChI Key: JYVYSXOKKXPQHQ-UHFFFAOYSA-N
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Description

Dibenzo[j,l]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14 . It is a subclass of PAHs that has attracted significant attention in synthetic organic chemistry and materials science .


Synthesis Analysis

Recent advances in the synthesis of fluoranthene derivatives have been reported. Methods for fluoranthene synthesis with a classification based on strategic bond disconnections are discussed. The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton are covered . A reaction of biaryl compound bearing acyl and naphthylalkenyl moieties with KHMDS afforded 1-hydroxydibenzo[j,l]fluoranthenes via (2+2) cycloaddition–SNAr–O,C migration–retro (2+2) cycloaddition sequence .


Molecular Structure Analysis

The molecular structure of Dibenzo[j,l]fluoranthene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Dibenzo[j,l]fluoranthenes exhibit halochromic properties by UV-vis and fluorescence spectroscopy. Under basic conditions, the 1-hydroxy derivatives show hyperchromic shift, whereas the 9-hydroxy derivatives show bathochromic shift and fluorescence .


Physical And Chemical Properties Analysis

Dibenzo[j,l]fluoranthene has an average mass of 302.368 Da and a monoisotopic mass of 302.109558 Da .

Mechanism of Action

The different chromic properties of Dibenzo[j,l]fluoranthenes are attributed to the difference in their resonance structures. The color change may have resulted from the various possible resonance structures owing to the cross-conjugation of the two aromatic systems of the fluoranthene skeleton .

Safety and Hazards

Dibenzo[j,l]fluoranthene should be handled with care, as it is toxic . It is a cancer suspect agent. Animal studies present sufficient evidence on its carcinogenicity. It may cause tumor in lungs and skin .

properties

IUPAC Name

hexacyclo[14.7.1.02,15.03,8.09,14.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-3-11-18-16(9-1)17-10-2-4-12-19(17)24-21-14-6-8-15-7-5-13-20(22(15)21)23(18)24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVYSXOKKXPQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174182
Record name Dibenzo(j,l)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[j,l]fluoranthene

CAS RN

203-18-9
Record name Dibenzo[j,l]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(j,l)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(j,l)fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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